N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide
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Overview
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a unique structure with a cycloheptathiophene ring system and a fluorophenyl group, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cycloheptathiophene Ring: This step could involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with an appropriate amide precursor under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylphenyl)prop-2-enamide: Similar structure with a methylphenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide may impart unique properties, such as increased lipophilicity or altered electronic characteristics, which could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H17FN2OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H17FN2OS/c20-14-9-6-13(7-10-14)8-11-18(23)22-19-16(12-21)15-4-2-1-3-5-17(15)24-19/h6-11H,1-5H2,(H,22,23)/b11-8+ |
InChI Key |
VOCZEQDEGDUZOQ-DHZHZOJOSA-N |
Isomeric SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(C=C3)F |
SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC=C(C=C3)F |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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